N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide
Description
Historical Development of Benzoxazepine Research
The exploration of benzoxazepines began as an extension of benzodiazepine research, which surged after the 1955 discovery of chlordiazepoxide. While benzodiazepines feature a fused benzene-diazepine structure, benzoxazepines incorporate an oxygen atom into the seven-membered ring, creating distinct physicochemical properties. Early synthetic efforts in the 1980s, such as the Bischler-Napieralski cyclization of N-(2-aryloxyethyl)benzamides, established foundational methods for generating 2,3-dihydro-1,4-benzoxazepines. These protocols enabled the systematic study of ring-substitution effects and laid the groundwork for later derivatives like the tetrahydrobenzo[b]oxazepine core present in the subject compound.
A pivotal advancement occurred with the development of scalable routes for 7-bromobenzoxazepine intermediates, which facilitated their integration into kinase inhibitors. For example, Exelixis, Inc. utilized tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate as a precursor for mTOR (mammalian target of rapamycin) inhibitors, demonstrating the scaffold’s adaptability.
Position of Benzoxazepines in Medicinal Chemistry
Benzoxazepines occupy a unique niche due to their balanced lipophilicity and hydrogen-bonding capacity. The oxygen atom in the oxazepine ring enhances water solubility compared to all-carbon scaffolds, while the fused aromatic system ensures planar rigidity for target engagement. These features have led to their use in diverse therapeutic areas:
The subject compound’s 3,5-dimethylbenzamide moiety further augments target specificity, likely through hydrophobic interactions with enzymatic pockets.
Research Significance and Academic Interest
Benzoxazepines attract attention for their modular synthesis and tunable pharmacokinetics. The subject compound exemplifies this flexibility:
- Allyl group : Introduces potential for Michael addition or cross-coupling reactions.
- 3,3-Dimethyl and 4-oxo groups : Stabilize the tetrahydro ring conformation, reducing metabolic degradation.
- 3,5-Dimethylbenzamide : Enhances binding affinity via van der Waals interactions.
Recent studies highlight benzoxazepines’ utility in fragment-based drug design, where their rigid core serves as a “molecular anchor” for attaching variable substituents.
Benzoxazepine Core as a Privileged Scaffold
A privileged scaffold exhibits broad bioactivity across multiple target classes. The benzoxazepine core achieves this through:
- Stereoelectronic versatility : The oxygen and nitrogen atoms enable hydrogen bonding with residues like aspartate or lysine.
- Conformational restriction : The fused benzene-oxazepine system limits rotational freedom, preorganizing the molecule for target binding.
- Synthetic accessibility : Modular routes, such as Pictet-Spengler cyclizations or Suzuki couplings, allow rapid diversification.
For instance, the methylsulfonylbenzoyl fragment in mTOR inhibitors leverages the scaffold’s rigidity to align with ATP-binding pockets. Similarly, the subject compound’s dimethyl groups may optimize steric complementarity with hydrophobic regions of undisclosed targets.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-6-9-25-19-13-18(7-8-20(19)28-14-23(4,5)22(25)27)24-21(26)17-11-15(2)10-16(3)12-17/h6-8,10-13H,1,9,14H2,2-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBNGUOJBHZXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazepine ring through a cyclization reaction involving appropriate precursors. The allyl and dimethyl groups are introduced through alkylation reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the oxo group can yield alcohols .
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The oxazepine ring can interact with enzymes or receptors, modulating their activity. The allyl and dimethyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Allyl vs. 5-Ethyl
- The allyl group in the target compound introduces unsaturation, increasing lipophilicity (clogP ~3.5 estimated) compared to the ethyl analog (clogP ~3.0). This may enhance membrane permeability but reduce aqueous solubility.
3,5-Dimethylbenzamide vs. 3,4-Difluorobenzamide
- 3,5-Dimethylbenzamide : Methyl groups provide steric bulk and electron-donating effects, which may stabilize aromatic stacking or reduce metabolic oxidation.
- 3,4-Difluorobenzamide : Fluorine atoms are electron-withdrawing, polarizing the amide bond and enhancing hydrogen-bond acceptor strength. This could improve binding to polar active sites (e.g., kinase ATP pockets) .
Hypothetical Pharmacokinetic and Pharmacodynamic Effects
| Property | Target Compound | Analog (921560-13-6) |
|---|---|---|
| Lipophilicity | Higher (allyl + dimethylbenzamide) | Moderate (ethyl + difluorobenzamide) |
| Metabolic Stability | Likely lower (allyl may undergo oxidation) | Higher (ethyl and fluorine resist oxidation) |
| Target Affinity | Potential for hydrophobic targets | Suited for polar/charged binding sites |
Research Findings and Limitations
- Synthetic Routes: Both compounds likely derive from similar methods, such as condensation of substituted benzoyl chlorides with aminobenzoxazepines .
- Activity Data: No experimental bioactivity data for the target compound are provided. For the ethyl-difluoro analog, activity is unreported, but fluorinated benzamides are common in kinase inhibitors (e.g., EGFR inhibitors) .
- SAR Insights :
- Allyl vs. Alkyl Chains : Allyl groups may improve potency in flexible binding pockets (e.g., GPCRs) but increase toxicity risks.
- Fluorine vs. Methyl : Fluorine’s electronegativity often enhances selectivity but may reduce blood-brain barrier penetration compared to methyl groups.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an oxazepine ring and multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticonvulsant Activity :
- Studies have shown that derivatives of similar structures can modulate voltage-gated sodium channels (VGSCs) and GABA receptors. For example, compounds with oxazepine structures have been reported to display significant anticonvulsant properties in various animal models .
- In particular, the binding affinity to VGSCs suggests potential use in treating epilepsy and other seizure disorders.
- Neuroprotective Effects :
- Antitumor Activity :
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
Study 1: Anticonvulsant Screening
A study explored the anticonvulsant activity of various oxazepine derivatives. The results indicated that certain derivatives exhibited effective protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The most potent compound demonstrated an effective dose (ED50) of 15.2 mg/kg in the PTZ model .
Study 2: Neuroprotective Mechanisms
Research focused on the neuroprotective mechanisms of similar oxazepine derivatives revealed their ability to enhance GABA receptor activity while blocking sodium channels. This dual action was linked to reduced neuronal excitability and increased seizure threshold .
Study 3: Antitumor Potential
In vitro studies on related compounds showed inhibition of cell proliferation in various cancer cell lines. These findings suggest that modifications to the oxazepine structure could enhance antitumor activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
